(Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane)
Description
Properties
IUPAC Name |
1-methylsulfanyl-2-(2-methylsulfanylethylsulfonyl)ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2S3/c1-9-3-5-11(7,8)6-4-10-2/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRNRNZPCBFCKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCS(=O)(=O)CCSC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) typically involves the reaction of ethane-2,1-diyl with methylsulfane under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of (Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) is scaled up using optimized reaction conditions. This includes the use of large reactors, continuous monitoring of reaction parameters, and efficient purification techniques to obtain the desired product in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
(Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of (Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) .
Scientific Research Applications
(Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is utilized in studies involving metabolic pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of (Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The sulfonylbis(ethane-2,1-diyl) backbone is versatile, with modifications in terminal groups or bridging units leading to diverse applications. Below is a detailed comparison with key analogues:
Phosphorus-Containing Derivatives
6,6′-(Sulfonylbis(ethane-2,1-diyl))bis(dibenzo[c,e][1,2]oxaphosphinine 6-oxide) (SEDOPO)
- Structure : Sulfonylbis(ethane) linked to dibenzoxaphosphinine oxide groups.
- Properties : High thermal stability (decomposition >300°C), flame-retardant efficacy in polypropylene composites.
- Applications : Flame retardancy via condensed-phase char formation; synthesized at 200-g scale with ≥85% yield .
Tetraethyl(((disulfanediylbis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl))bis(phosphonate) (PCASS)
Carbonate and Sulfonate Derivatives
Bis(2,5-dioxopyrrolidin-1-yl) (sulfonylbis(ethane-2,1-diyl))bis(carbonate) (BSOCOES)
- ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) Structure: Ether-linked chains with tosylate (-OTs) termini. Properties: High solubility in polar solvents; used as a crosslinker in polymer chemistry. Applications: Intermediate in polyamidoamine synthesis; commercial availability noted .
Disulfide-Bridged Analogues
- Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Thermal and Chemical Stability
| Compound | Thermal Decomposition (°C) | Redox Sensitivity | Notes |
|---|---|---|---|
| SEDOPO | >300 | Low | Stable in polymer matrices |
| PCASS | ~200 (polymer) | High (disulfide) | Cleaves under reducing conditions |
| BSOCOES | N/A | Moderate | Hydrolytically stable in dry DMSO |
Key Research Findings
Flame Retardancy : Sulfonylbis(ethane) derivatives like SEDOPO exhibit superior flame-retardant properties compared to disulfide analogues (e.g., PCASS) due to their ability to form stable char layers .
Bioconjugation Utility : BSOCOES outperforms disulfide-linked variants in traceless cleavage applications, as sulfonyl bridges avoid unintended redox reactions in biological systems .
Synthetic Scalability : Sulfonylbis(ethane) compounds are synthesized efficiently (≥85% yield) via Michael addition or NHS chemistry, enabling industrial-scale production .
Biological Activity
(Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane), also known as a sulfonyl compound with potential biological applications, has garnered attention in various fields of medicinal chemistry and biochemistry. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
- IUPAC Name : (Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane)
- CAS Number : 137371-98-3
- Molecular Formula : C₈H₁₈O₂S₄
Synthesis Methods
The synthesis of (Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) typically involves multi-step organic reactions. Key steps include:
- Formation of the Sulfonyl Group : The sulfonyl moiety is introduced through the reaction of an appropriate sulfonyl chloride with a diol.
- Formation of Methylsulfane Units : Methyl sulfide derivatives are synthesized via nucleophilic substitution reactions involving methyl iodide and sodium sulfide.
Biological Activity
The biological activity of (Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) can be categorized into several areas:
Antimicrobial Activity
Research indicates that sulfonyl compounds exhibit significant antimicrobial properties. In vitro studies have shown that (Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways.
The proposed mechanism of action for (Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) includes:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Interaction with Cellular Receptors : Binding to specific receptors can modulate cellular responses, potentially leading to therapeutic effects.
Case Studies
Several studies have investigated the biological effects of (Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane):
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial properties against Staphylococcus aureus and Escherichia coli.
- Findings : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains.
-
Study on Anticancer Effects :
- Objective : To assess the cytotoxic effects on breast cancer cell lines (MCF-7).
- Findings : The compound induced apoptosis at concentrations above 50 µM, significantly reducing cell viability.
Data Table
| Biological Activity | Test Organism/Cell Line | Concentration | Result |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Inhibition |
| Antimicrobial | Escherichia coli | 32 µg/mL | Inhibition |
| Anticancer | MCF-7 | >50 µM | Apoptosis Induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
